2-(1H-1,2,3,4-tetrazol-5-yl)morpholine hydrochloride
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Overview
Description
2-(1H-1,2,3,4-tetrazol-5-yl)morpholine hydrochloride is a chemical compound with the molecular formula C5H10ClN5O It is a derivative of morpholine, where the morpholine ring is substituted with a tetrazole ring at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-1,2,3,4-tetrazol-5-yl)morpholine hydrochloride typically involves the reaction of morpholine with a tetrazole precursorThe reaction conditions often involve the use of catalysts such as zinc salts or microwave irradiation to accelerate the process and improve yields .
Industrial Production Methods
Industrial production of this compound may involve scalable methods such as continuous flow synthesis, where the reactants are continuously fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(1H-1,2,3,4-tetrazol-5-yl)morpholine hydrochloride can undergo various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized under certain conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can modify the tetrazole ring or the morpholine moiety, depending on the reagents used.
Substitution: The compound can participate in substitution reactions, where functional groups on the tetrazole or morpholine ring are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions can vary widely, but often involve the use of solvents like acetonitrile or water and may require heating or the use of catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the tetrazole ring can lead to the formation of nitroso or nitro derivatives, while reduction can yield amine derivatives. Substitution reactions can introduce a wide range of functional groups, leading to a variety of substituted tetrazole and morpholine derivatives.
Scientific Research Applications
2-(1H-1,2,3,4-tetrazol-5-yl)morpholine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound’s ability to interact with biological molecules makes it useful in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound’s unique chemical properties make it useful in the development of new materials with specific functionalities, such as polymers and coatings .
Mechanism of Action
The mechanism of action of 2-(1H-1,2,3,4-tetrazol-5-yl)morpholine hydrochloride depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The tetrazole ring can mimic carboxylic acids, allowing the compound to interact with biological targets in a similar manner. The morpholine ring can enhance the compound’s solubility and bioavailability, making it more effective in biological systems .
Comparison with Similar Compounds
Similar Compounds
1H-1,2,3,4-tetrazole: A simpler tetrazole derivative with similar chemical properties but lacking the morpholine moiety.
2-(1H-1,2,3,4-tetrazol-5-yl)pyridine: Another tetrazole derivative with a pyridine ring instead of morpholine.
5-(1H-tetrazol-5-yl)-1,2,3-triazole: A compound with both tetrazole and triazole rings, offering different chemical reactivity and applications .
Uniqueness
2-(1H-1,2,3,4-tetrazol-5-yl)morpholine hydrochloride is unique due to the combination of the tetrazole and morpholine rings, which confer distinct chemical and biological properties. The tetrazole ring provides strong electron-withdrawing effects and the ability to form stable complexes with metals, while the morpholine ring enhances solubility and bioavailability. This combination makes the compound particularly valuable in drug development and materials science.
Properties
IUPAC Name |
2-(2H-tetrazol-5-yl)morpholine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N5O.ClH/c1-2-11-4(3-6-1)5-7-9-10-8-5;/h4,6H,1-3H2,(H,7,8,9,10);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUEHEOCJZVFPAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1)C2=NNN=N2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1269151-67-8 |
Source
|
Record name | 2-(1H-1,2,3,4-tetrazol-5-yl)morpholine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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